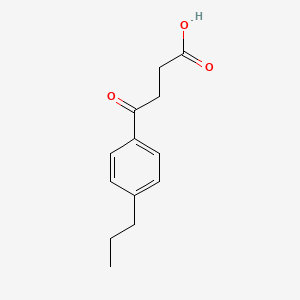

4-Oxo-4-(4-propylphenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Oxo-4-(4-propylphenyl)butanoic acid is a derivative of butanoic acid with a ketone and a propylphenyl group attached to the fourth carbon atom. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their chemical properties, which can be used to infer potential characteristics of 4-Oxo-4-(4-propylphenyl)butanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of butanoic acid derivatives with various reagents. For instance, the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid involves the reaction of a butanoic acid derivative with antipyrin to yield a corresponding butanoic acid compound . Similarly, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using aqueous HBr without the need for organic solvents or phase transfer catalysis . These methods could potentially be adapted for the synthesis of 4-Oxo-4-(4-propylphenyl)butanoic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of butanoic acid derivatives can be complex, with various functional groups influencing the overall geometry and interactions within the molecule. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been analyzed using single crystal X-ray diffraction, revealing a bent side chain and specific hydrogen bonding patterns that contribute to a three-dimensional supramolecular structure . These structural insights can be valuable when considering the potential molecular geometry and intermolecular interactions of 4-Oxo-4-(4-propylphenyl)butanoic acid.

Chemical Reactions Analysis

Butanoic acid derivatives can undergo a range of chemical reactions. The reaction of a chloropyridazine derivative with various nucleophiles has been described, showcasing the reactivity of such compounds . Additionally, the oxidation of 4-oxo-4-phenyl butanoic acid by different oxidizing agents has been studied, providing information on the kinetics and thermodynamics of these reactions . These studies suggest that 4-Oxo-4-(4-propylphenyl)butanoic acid could also participate in similar reactions, depending on the presence of reactive functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanoic acid derivatives are influenced by their molecular structure. For instance, the demethylation process of 4-(4-methoxyphenyl)butanoic acid highlights the mild and efficient conditions under which the physical properties of the compound can be altered to yield a key intermediate . The safety evaluation of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, in food contact materials indicates the importance of understanding the migration and interaction of these compounds with other substances . These aspects are crucial for assessing the properties of 4-Oxo-4-(4-propylphenyl)butanoic acid, especially if it is to be used in practical applications.

Wissenschaftliche Forschungsanwendungen

Optical Gating of Photosensitive Synthetic Ion Channels

A study by Ali et al. (2012) demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to facilitate the optical gating of nanofluidic devices based on synthetic ion channels. The research showed how the irradiation of photolabile hydrophobic molecules, used to decorate the inner surface of the channels, leads to the generation of hydrophilic groups. This change allows for the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels, offering potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Kinetics and Thermodynamics of Oxidation

Vannamuthu et al. (2015) explored the kinetics of oxidation of a similar compound, 4-oxo-4-phenyl butanoic acid, using benzimidazolium fluorochromate in an acetic acid-water medium. The study provides insights into the reaction's order, catalysis by H+ ions, and the significant impact of acetic acid in the solvent medium on the reaction rate. This research contributes to understanding the chemical behavior and potential applications of 4-oxo-4-phenyl butanoic acid in various scientific fields (Vannamuthu et al., 2015).

Microwave-Assisted Synthesis

Uguen et al. (2021) conducted a study on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are structurally related to 4-oxo-4-(4-propylphenyl)butanoic acid. These compounds are recognized for their biological activity and versatility as intermediates for further derivatization. The research outlines efficient synthesis methods that yield the desired products across a broad range of substrates, highlighting the compounds' potential in various applications (Uguen et al., 2021).

Biotransformation Studies

Pottier et al. (1978) investigated the biotransformation of a compound similar to 4-oxo-4-(4-propylphenyl)butanoic acid, revealing significant species differences in metabolic pathways. This study is pertinent to understanding how different organisms metabolize compounds with similar structures, offering insights into their potential therapeutic applications and environmental impacts (Pottier et al., 1978).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

4-oxo-4-(4-propylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAPWKABKMIXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352390 |

Source

|

| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(4-propylphenyl)butanoic acid | |

CAS RN |

57821-78-0 |

Source

|

| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)